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Compound of Interest

Compound Name: Crizotinib hydrochloride

Cat. No.: B1139233 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of crizotinib hydrochloride and standard

chemotherapy for the treatment of anaplastic lymphoma kinase (ALK)-rearranged non-small

cell lung cancer (NSCLC). The information is based on pivotal clinical trial data to support

research and development in thoracic oncology.

Introduction
Chromosomal rearrangements of the anaplastic lymphoma kinase (ALK) gene are oncogenic

drivers in a subset of NSCLC patients.[1] Crizotinib, an oral tyrosine kinase inhibitor, targets the

ALK fusion protein, thereby inhibiting downstream signaling pathways crucial for tumor cell

proliferation and survival.[2][3] This targeted therapy has been compared with traditional

cytotoxic chemotherapy in several key clinical trials.

Efficacy and Performance Data
The efficacy of crizotinib has been established in both first-line and previously treated patient

populations with advanced ALK-positive NSCLC. The pivotal phase 3 trials, PROFILE 1014

(first-line) and PROFILE 1007 (second-line), demonstrated the superiority of crizotinib over

standard chemotherapy.
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PROFILE 1014: First-Line Treatment
In the PROFILE 1014 trial, previously untreated patients with advanced ALK-positive

nonsquamous NSCLC were randomized to receive either crizotinib or a pemetrexed-platinum-

based chemotherapy regimen.[4][5]

Table 1: Efficacy Results of PROFILE 1014[4][5]

Endpoint
Crizotinib
(n=172)

Chemotherapy
(n=171)

Hazard Ratio
(95% CI)

p-value

Median

Progression-Free

Survival (PFS)

10.9 months 7.0 months 0.45 (0.35 - 0.60) <0.001

Objective

Response Rate

(ORR)

74% 45% N/A <0.001

1-Year Survival

Probability
84% 79% 0.82 (0.54 - 1.26) 0.36

Median Overall

Survival (OS)
Not Reached 47.5 months

0.760 (0.548 -

1.053)
0.0978

Note: Overall survival data may be confounded by patient crossover from the chemotherapy

arm to the crizotinib arm upon disease progression.[6]

PROFILE 1007: Second-Line Treatment
The PROFILE 1007 study enrolled patients with advanced ALK-positive NSCLC who had

previously received one platinum-based chemotherapy regimen. Patients were randomized to

receive either crizotinib or standard single-agent chemotherapy (pemetrexed or docetaxel).[7]

[8]

Table 2: Efficacy Results of PROFILE 1007[7][8]
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Endpoint
Crizotinib
(n=173)

Chemotherapy
(n=174)

Hazard Ratio
(95% CI)

p-value

Median

Progression-Free

Survival (PFS)

7.7 months 3.0 months 0.49 (0.37 - 0.64) <0.001

Objective

Response Rate

(ORR)

65% 20% N/A <0.001

Median Overall

Survival (OS)
21.7 months 21.9 months 0.85 (0.66 - 1.10) 0.11

Note: A high percentage (89%) of patients in the chemotherapy arm crossed over to receive

crizotinib after disease progression, which likely impacted the overall survival results.[7]

Safety and Tolerability
The adverse event profiles of crizotinib and chemotherapy are distinct.

Table 3: Common Adverse Events (Any Grade)

Adverse Event
Crizotinib
(PROFILE
1014)[4]

Chemotherapy
(PROFILE
1014)[4]

Crizotinib
(PROFILE
1007)[7]

Chemotherapy
(PROFILE
1007)[7]

Vision Disorders Most Common - 62% -

Diarrhea Most Common - 62% -

Nausea Most Common Most Common 60% 36%

Edema Most Common - - -

Fatigue - Most Common - 36%

Vomiting - Most Common - -

Decreased

Appetite
- Most Common - 27%
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Treatment-related discontinuations were reported to be lower in the crizotinib arm compared to

the chemotherapy arm in the PROFILE 1007 study (6% vs. 12%).[7]

Experimental Protocols
PROFILE 1014 Methodology

Study Design: A phase 3, randomized, open-label, multicenter trial.[2][4]

Patient Population: Patients with advanced, histologically confirmed ALK-positive

nonsquamous NSCLC with no prior systemic treatment for advanced disease.[4][9] Patients

with treated, stable brain metastases were eligible.[9]

Randomization: 1:1 randomization to either the crizotinib or chemotherapy arm.[9]

Treatment Arms:

Crizotinib: 250 mg orally twice daily.[2]

Chemotherapy: Pemetrexed (500 mg/m²) plus either cisplatin (75 mg/m²) or carboplatin

(AUC 5-6) intravenously every 3 weeks for up to six cycles.[2][4]

Primary Endpoint: Progression-free survival (PFS) as assessed by independent radiologic

review.[4]

Crossover: Patients in the chemotherapy arm were permitted to cross over to crizotinib

treatment upon disease progression.[6]

PROFILE 1007 Methodology
Study Design: A phase 3, randomized, open-label trial.[7]

Patient Population: Patients with locally advanced or metastatic ALK-positive NSCLC who

had received one prior platinum-based chemotherapy regimen.[8]

Randomization: 1:1 randomization to either the crizotinib or chemotherapy arm.[7]

Treatment Arms:
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Crizotinib: 250 mg orally twice daily.[7]

Chemotherapy: Pemetrexed (500 mg/m²) or docetaxel (75 mg/m²) intravenously every 3

weeks.[7]

Primary Endpoint: Progression-free survival (PFS).[10]

Crossover: Patients in the chemotherapy arm with disease progression were permitted to

cross over to a separate study to receive crizotinib.[7]

Signaling Pathway and Mechanism of Action
The EML4-ALK fusion gene, resulting from a chromosomal inversion, leads to the constitutive

activation of the ALK tyrosine kinase. This aberrant signaling drives cell proliferation and

survival through downstream pathways such as PI3K/AKT and RAS/MEK/ERK. Crizotinib acts

as a competitive inhibitor at the ATP-binding site of the ALK kinase domain, blocking its

autophosphorylation and subsequent activation of downstream signaling.
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Caption: ALK signaling pathway and the inhibitory action of crizotinib.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1139233?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Clinical evidence from the PROFILE 1014 and 1007 trials robustly demonstrates the superiority

of crizotinib over standard chemotherapy in prolonging progression-free survival and achieving

higher objective response rates in patients with ALK-rearranged NSCLC. While a statistically

significant overall survival benefit was not observed, this is largely attributed to the crossover

design of the trials. The safety profile of crizotinib is manageable and distinct from that of

chemotherapy. These findings have established crizotinib as a standard of care for this

molecularly defined subgroup of NSCLC patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Crizotinib Hydrochloride Versus Standard
Chemotherapy in ALK-Rearranged NSCLC: A Comparative Guide]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1139233#crizotinib-
hydrochloride-versus-standard-chemotherapy-in-alk-rearranged-nsclc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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